Kinase Selectivity: BMS-582949 Demonstrates >2000-Fold p38α Selectivity Over 57 Kinases
BMS-582949 exhibits exceptional selectivity for p38α over a diverse panel of 57 kinases, with quantitative selectivity factors of >2000-fold against the panel, 450-fold over Jnk2, and 190-fold over Raf [1]. In contrast, the comparator BIRB796 (Doramapimod) is a pan-p38 inhibitor with IC50 values of 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), and 520 nM (p38δ), showing only 330-fold selectivity versus JNK2 . This selectivity difference is critical when experimental outcomes depend on p38α-specific pathway interrogation.
| Evidence Dimension | Selectivity ratio over off-target kinases |
|---|---|
| Target Compound Data | >2000-fold over 57 kinases; 450-fold over Jnk2; 190-fold over Raf |
| Comparator Or Baseline | BIRB796: 330-fold selectivity over JNK2; pan-p38 inhibitor (p38α/β/γ/δ IC50: 38/65/200/520 nM) |
| Quantified Difference | >6× higher selectivity factor over JNK2 (450-fold vs. 330-fold); BMS-582949 is p38α-selective vs. BIRB796's pan-p38 profile |
| Conditions | Biochemical kinase inhibition assays; panel of 57 kinases including serine kinases, receptor tyrosine kinases, nonreceptor tyrosine kinases |
Why This Matters
Superior selectivity translates to cleaner p38α-specific signaling data and reduced confounding from p38β/γ/δ or JNK pathway inhibition.
- [1] Liu C, Lin J, Wrobleski ST, et al. Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. J Med Chem. 2010;53(18):6629-6639. View Source
